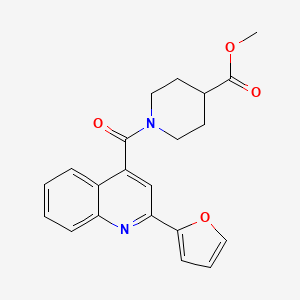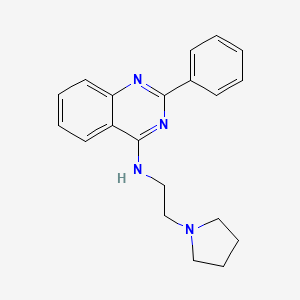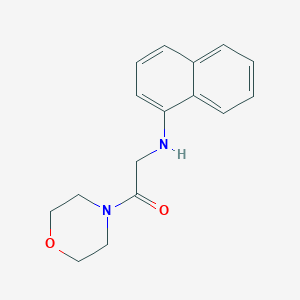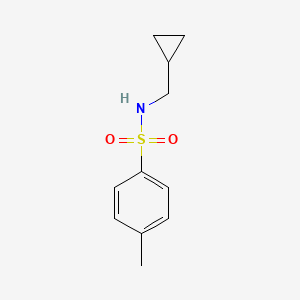
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate, also known as MQC, is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Applications De Recherche Scientifique
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been studied for its potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been found to have potential as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has also been studied for its potential as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, which are proteins that play a role in inflammation.
Mécanisme D'action
The mechanism of action of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate is not fully understood. However, studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. PI3K is an enzyme that plays a role in cell growth and survival. By inhibiting the activity of these enzymes, Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the proliferation of cancer cells by inducing apoptosis. Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation. In addition, Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate has been found to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its potential as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells, which makes it a potential candidate for the development of anticancer drugs. Another advantage of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its potential as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, which makes it a potential candidate for the development of anti-inflammatory drugs. One limitation of using Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are many future directions for the study of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate. One direction is the development of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate as an anticancer agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the growth of cancer cells, but more research is needed to determine its efficacy in vivo. Another direction is the development of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate as an anti-inflammatory agent. Studies have shown that Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate inhibits the production of inflammatory cytokines, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the mechanism of action of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate, which will help to better understand its potential in various scientific research applications.
Méthodes De Synthèse
The synthesis of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate involves a multi-step process that includes the reaction of furan-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the condensation of the resulting compound with 2-aminobenzophenone. The final step involves the esterification of the resulting compound with methyl chloroformate. The synthesis of Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
methyl 1-[2-(furan-2-yl)quinoline-4-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-21(25)14-8-10-23(11-9-14)20(24)16-13-18(19-7-4-12-27-19)22-17-6-3-2-5-15(16)17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYIUAMGYYGCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 1-(2-(furan-2-yl)quinoline-4-carbonyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)


![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)




![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)